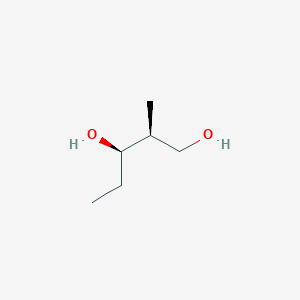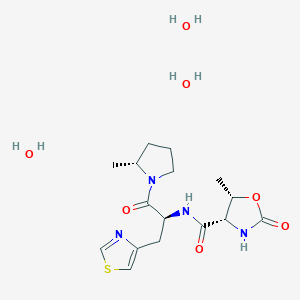
Pilocarpine borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pilocarpine borate is a compound derived from pilocarpine, an alkaloid extracted from the leaves of plants in the Pilocarpus genus. Pilocarpine is known for its medicinal properties, particularly in the treatment of glaucoma and dry mouth. This compound is formed by the reaction of pilocarpine with boric acid, resulting in a compound that retains the pharmacological properties of pilocarpine while potentially offering improved stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
Pilocarpine borate can be synthesized by reacting pilocarpine with boric acid under controlled conditions. The reaction typically involves dissolving pilocarpine in an appropriate solvent, such as ethanol or water, and then adding boric acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade equipment to mix and heat the reactants, followed by purification steps to isolate the final product. The use of automated systems ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
Pilocarpine borate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, with conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pilocarpine N-oxide, while reduction could produce dihydropilocarpine derivatives.
科学的研究の応用
Pilocarpine borate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies of cholinergic receptor function and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as glaucoma, dry mouth, and other disorders related to cholinergic dysfunction.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.
作用機序
Pilocarpine borate exerts its effects by acting as a muscarinic receptor agonist. It specifically targets the M3 subtype of muscarinic receptors found on the iris sphincter muscle and the ciliary muscle. Activation of these receptors leads to muscle contraction, resulting in pupil constriction (miosis) and facilitating the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. This mechanism is particularly beneficial in the treatment of glaucoma .
類似化合物との比較
Similar Compounds
Pilocarpine hydrochloride: Another derivative of pilocarpine, commonly used in ophthalmic solutions for glaucoma treatment.
Isopilocarpine: An isomer of pilocarpine with similar pharmacological properties but different chemical structure.
Pilocarpine nitrate: Used in similar therapeutic applications as pilocarpine borate.
Uniqueness
This compound is unique in its potential for improved stability and efficacy compared to other pilocarpine derivatives. The presence of borate may enhance the compound’s pharmacokinetic properties, making it a promising candidate for further research and development in pharmaceutical applications.
特性
| 16509-56-1 | |
分子式 |
C11H19BN2O5 |
分子量 |
270.09 g/mol |
IUPAC名 |
boric acid;(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H16N2O2.BH3O3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;2-4H/t8-,10-;/m0./s1 |
InChIキー |
IAORMRNIDASXCV-GNAZCLTHSA-N |
異性体SMILES |
B(O)(O)O.CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C |
正規SMILES |
B(O)(O)O.CCC1C(COC1=O)CC2=CN=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




